molecular formula C11H11NO3 B12082312 3-(Azetidine-1-carbonyl)benzoic acid

3-(Azetidine-1-carbonyl)benzoic acid

Cat. No.: B12082312
M. Wt: 205.21 g/mol
InChI Key: PQHNINRHOJTMPH-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to an azetidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)benzoic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The benzoic acid moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 3-(Azetidine-1-carbonyl)benzoic acid stands out due to the unique combination of the azetidine ring and benzoic acid moiety, providing distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-(Azetidine-1-carbonyl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₁NO₃
Molecular Weight : 205.21 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O

The compound features an azetidine ring connected to a benzoic acid moiety via a carbonyl group, which contributes to its unique reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, facilitating inhibition or modulation of enzymatic activities. The benzoic acid component enhances binding affinity via hydrogen bonding and hydrophobic interactions, making it a candidate for drug development targeting specific biological pathways.

Enzyme Inhibition

Studies indicate that this compound may function as an enzyme inhibitor, particularly in pathways associated with protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Preliminary evaluations suggest that the compound can enhance the activity of cathepsins B and L, which are crucial for cellular proteostasis .

Pharmacological Implications

The compound's structure suggests potential applications in pharmacology, particularly in developing therapeutic agents for diseases involving dysregulated enzymatic activity. Its ability to modulate key biological pathways positions it as a promising candidate for anti-inflammatory and anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Azetidine-2-carboxylic acidContains an azetidine ringUsed in peptide synthesis; toxic mimic of proline
3-(Pyrrolidine-1-carbonyl)benzoic acidPyrrolidine ring instead of azetidineDifferent reactivity and biological activity due to ring structure
4-(Azetidine-2-carboxylic acid)phenolIncludes a phenolic groupPotentially different biological activities due to phenolic substitution

This compound stands out due to its distinct combination of functional groups, providing varied chemical reactivity and potential applications across scientific fields.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on the potential of this compound:

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(azetidine-1-carbonyl)benzoic acid

InChI

InChI=1S/C11H11NO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)

InChI Key

PQHNINRHOJTMPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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